molecular formula C19H18FN3O4S2 B12212355 2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12212355
M. Wt: 435.5 g/mol
InChI Key: BKYVVTRMJPRFAX-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phenoxy group, a fluorobenzyl sulfonyl group, and a thiadiazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the phenoxy group: This step involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form the phenoxy intermediate.

    Introduction of the fluorobenzyl sulfonyl group: This step involves the reaction of 2-fluorobenzyl chloride with a sulfonating agent to form the fluorobenzyl sulfonyl intermediate.

    Formation of the thiadiazole ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.

    Final coupling reaction: The final step involves the coupling of the phenoxy intermediate, the fluorobenzyl sulfonyl intermediate, and the thiadiazole ring under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenoxy)-N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(2,6-dimethylphenoxy)-N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the fluorobenzyl sulfonyl group, which may impart specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18FN3O4S2

Molecular Weight

435.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H18FN3O4S2/c1-12-6-5-7-13(2)17(12)27-10-16(24)21-18-22-23-19(28-18)29(25,26)11-14-8-3-4-9-15(14)20/h3-9H,10-11H2,1-2H3,(H,21,22,24)

InChI Key

BKYVVTRMJPRFAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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